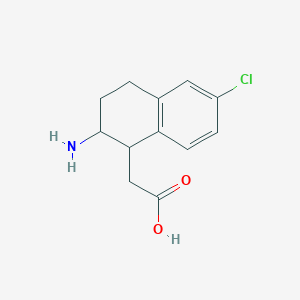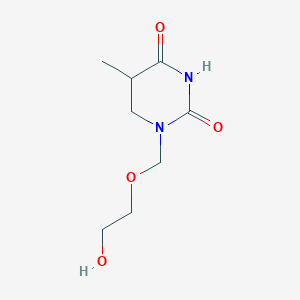
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione, also known as acyclothymidine, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves several steps. One method includes the synthesis of 2-acetoxyethoxymethylacetate using ethylene glycol and paraformaldehyde. This is followed by the acetylation of guanine using N,N-dimethylacetamide as a solvent in a sulfuric acid catalyst at 110 to 150°C. The resulting product is then reacted with 9-(2-acetoxyethoxymethyl)guanine to obtain 9-(2-hydroxyethoxymethyl)-2-acetylguanine. Finally, the acetyl group is removed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of sulfuric acid as a catalyst and N,N-dimethylacetamide as a solvent. These methods are designed to reduce production costs, simplify processes, and produce the compound in high purity (more than 99.5%) .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antiviral properties.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethoxymethyl)-6-(phenylthio)thymine (HEPT): Another pyrimidone derivative with antiviral properties.
Dihydroalkoxybenzyloxopyrimidine (DABO): A compound with a similar structure and mechanism of action.
Uniqueness
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner.
Propriétés
Formule moléculaire |
C8H14N2O4 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h6,11H,2-5H2,1H3,(H,9,12,13) |
Clé InChI |
FCPNQCPZWDUDJE-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)NC1=O)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)
![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)



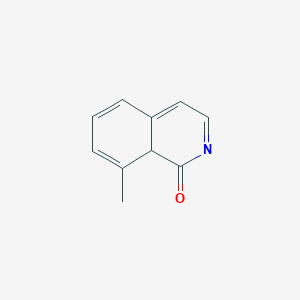
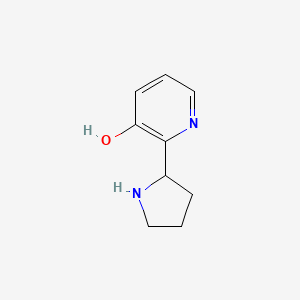
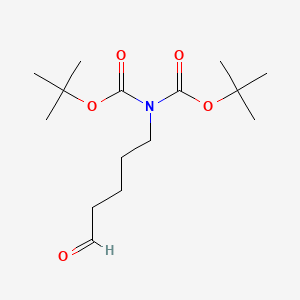

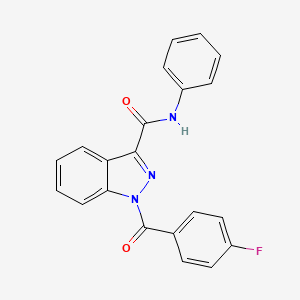
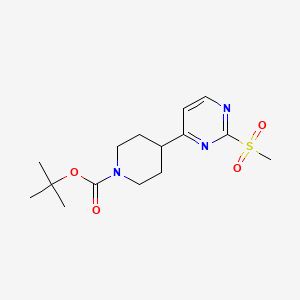
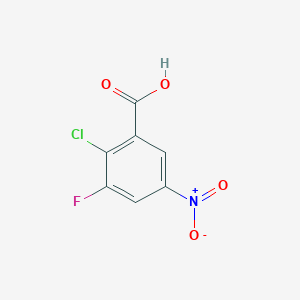
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
